molecular formula C21H22FN3O B2878275 4-fluoro-N-(3-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide CAS No. 850925-59-6

4-fluoro-N-(3-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide

Cat. No.: B2878275
CAS No.: 850925-59-6
M. Wt: 351.425
InChI Key: HVOJHXKZNWPWMR-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a fluorine atom, a benzimidazole ring, and a benzamide moiety. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide typically involves multiple steps:

    Formation of the Benzimidazole Ring: The initial step involves the synthesis of the benzimidazole ring. This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Alkylation: The benzimidazole intermediate is then alkylated with 2-methylallyl bromide in the presence of a base such as potassium carbonate to introduce the 2-methylallyl group.

    Coupling with 4-Fluorobenzoyl Chloride: The final step involves the coupling of the alkylated benzimidazole with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, potentially yielding the corresponding amine.

    Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: N-oxide derivatives of the benzimidazole ring.

    Reduction: Amino derivatives of the benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-(3-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide has been explored in several scientific domains:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as a probe for studying biological processes involving benzimidazole derivatives.

    Medicine: Preliminary studies suggest it may have pharmacological activities, including antimicrobial and anticancer properties.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The exact mechanism of action of 4-fluoro-N-(3-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole ring is known to bind to various biological targets, potentially disrupting cellular processes and leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(3-(1H-benzo[d]imidazol-2-yl)propyl)benzamide: Lacks the 2-methylallyl group, which may affect its biological activity.

    N-(3-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide: Lacks the fluorine atom, which could influence its reactivity and interaction with biological targets.

Uniqueness

4-fluoro-N-(3-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide is unique due to the presence of both the fluorine atom and the 2-methylallyl group. These structural features may enhance its stability, reactivity, and potential biological activities compared to similar compounds.

Properties

IUPAC Name

4-fluoro-N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O/c1-15(2)14-25-19-7-4-3-6-18(19)24-20(25)8-5-13-23-21(26)16-9-11-17(22)12-10-16/h3-4,6-7,9-12H,1,5,8,13-14H2,2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOJHXKZNWPWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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